molecular formula C17H20N2O2 B4726813 N-[4-(1-piperidinyl)benzyl]-2-furamide

N-[4-(1-piperidinyl)benzyl]-2-furamide

Cat. No.: B4726813
M. Wt: 284.35 g/mol
InChI Key: RKNSHJMFCWYXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-Piperidinyl)benzyl]-2-furamide is a synthetic compound featuring a furan-2-carboxamide core linked to a 4-(1-piperidinyl)benzyl group. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes such as phospholipase D (PLD) .

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(16-5-4-12-21-16)18-13-14-6-8-15(9-7-14)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNSHJMFCWYXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-[4-(1-piperidinyl)benzyl]-2-furamide are currently unknown. This compound is structurally similar to known opioids, suggesting potential interaction with opioid receptors.

Biochemical Pathways

Piperidine derivatives have been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to hypoxia.

Comparison with Similar Compounds

Structural Analogues and Functional Targets

The following table summarizes key structural and functional differences between N-[4-(1-piperidinyl)benzyl]-2-furamide and related compounds:

Compound Name Key Structural Features Molecular Target Potency (Ki/IC50) Bioavailability References
This compound Benzyl-piperidine + furanamide Not explicitly reported Unknown Unknown
FIPI Piperidine-benzimidazolone + indole carboxamide PLD Not reported Not reported
NCDOB Chloro-benzimidazolone + naphthalene carboxamide PLD Not reported Not reported
NFOT Triazaspirodecane + naphthalene carboxamide PLD Not reported Not reported
N-(1-Benzyl-4-piperidinyl)-N-phenyl-2-furamide Benzyl-piperidine + phenyl-furanamide Not reported Unknown Unknown
Ciproxifan Cyclopropyl-ketone + imidazole-propyloxy Histamine H3 receptor Ki = 0.5–1.9 nM 62% oral

Key Observations

Structural Diversity: The target compound and its analogs share a piperidine core but differ in substituents. For example, FIPI and NCDOB incorporate benzimidazolone groups, whereas the target compound and the analog use benzyl or benzyl-phenyl groups. These variations influence lipophilicity and binding pocket compatibility .

Functional Implications :

  • PLD inhibitors like FIPI and NCDOB likely target the PA-binding domain (PABD) of PLD, leveraging bulky aromatic groups (e.g., naphthalene) for competitive inhibition . The furanamide in the target compound may serve a similar role but with reduced steric hindrance.
  • Ciproxifan’s nM-range Ki at H3 receptors highlights the impact of precise substituent positioning (e.g., cyclopropyl-ketone) on potency .

Bioavailability :

  • Ciproxifan’s 62% oral bioavailability suggests that smaller, less polar substituents enhance absorption. The benzyl and phenyl groups in the target compound and analog may reduce bioavailability due to increased molecular weight and lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-piperidinyl)benzyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-piperidinyl)benzyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.